REACTION_CXSMILES
|
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11](O)[CH2:12][OH:13]>C1C=CC=CC=1>[CH2:1]([Sn:5]1([CH2:6][CH2:7][CH2:8][CH3:9])[O:13][CH2:12][CH2:11][O:10]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
24.98 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours during which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark device
|
Type
|
DISTILLATION
|
Details
|
the mixture was dehydrated by azeotropic distillation at 93° C.
|
Type
|
FILTRATION
|
Details
|
Then, the solution was filtered while it
|
Type
|
DISTILLATION
|
Details
|
The benzene was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting white solids were dried at 60° C. for 3 hours in vaccuo
|
Duration
|
3 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn]1(OCCO1)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |